Redox Potential Ranking
In a direct cyclic voltammetric comparison of three electron‑transfer mediators, the Co(III)/Co(II) couple exhibited an accepted standard potential of 1.83 V vs. SHE in 2 M H₂SO₄, while the Ce(IV)/Ce(III) couple displayed 1.25 V vs. Ag/AgCl (approximately 1.45 V vs. SHE). The Ag(II)/Ag(I) couple fell in between. The overall oxidizing power order was Co(III) > Ag(II) > Ce(IV), with approximately 0.3–0.4 V separating each successive couple [1]. Swann and Xanthakos had earlier established that cobaltic sulfate possesses the highest oxidation potential among easily regenerated oxidizing agents suitable for electrolytic oxidation of organic compounds [2].
Ce(IV)/Ce(III): ~1.45 V vs. SHE
Ag(II)/Ag(I): intermediate
| Evidence Dimension | Standard redox potential (E°) of the active mediator couple |
|---|---|
| Target Compound Data | Co(III)/Co(II): 1.83 V vs. SHE (in 2 M H₂SO₄) |
| Comparator Or Baseline | Ce(IV)/Ce(III): 1.25 V vs. Ag/AgCl (~1.45 V vs. SHE); Ag(II)/Ag(I): intermediate |
| Quantified Difference | Co(III) is approximately 0.3–0.4 V more positive than Ce(IV); the three mediators are separated by ~0.3–0.4 V each |
| Conditions | Cyclic voltammetry at Pt electrode; mediators at 0.1 M in 6 M HNO₃ or 2 M H₂SO₄; ambient temperature |
Why This Matters
A 0.3–0.4 V potential advantage directly expands the substrate scope to electron‑deficient aromatics and recalcitrant organic wastes that Ce(IV) or Ag(II) cannot mineralize efficiently, justifying procurement when the oxidation target has a high thermodynamic barrier.
- [1] Comparison of silver(II), cobalt(III), and cerium(IV) as electron transfer mediators in the MEO mixed waste treatment process. University of North Texas Digital Library, 2015. https://digital.library.unt.edu/ark:/67531/metadc692419/m1/5/ View Source
- [2] Swann, S., Jr.; Xanthakos, T. S. Cobaltic Sulfate as an Oxidizing Agent. Journal of the American Chemical Society, 1931, 53, 400–404. https://datapdf.com/cobaltic-sulfate-as-an-oxidizing-agent.html View Source
